molecular formula C19H30N4O2 B5637294 N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide

N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide

Cat. No.: B5637294
M. Wt: 346.5 g/mol
InChI Key: SRAOWROMRRCJEU-HOTGVXAUSA-N
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Description

N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a cyclopropane carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the pyrrolidine ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under dehydrating conditions.

    Introduction of the cyclopropane carboxamide group: This can be done through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3R,4S)-1-(4,6-dimethylpyrimidin-2-yl)-4-propylpyrrolidin-3-yl]-1-(methoxymethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-5-6-15-10-23(18-20-13(2)9-14(3)21-18)11-16(15)22-17(24)19(7-8-19)12-25-4/h9,15-16H,5-8,10-12H2,1-4H3,(H,22,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOWROMRRCJEU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2(CC2)COC)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2(CC2)COC)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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